Insulin argine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

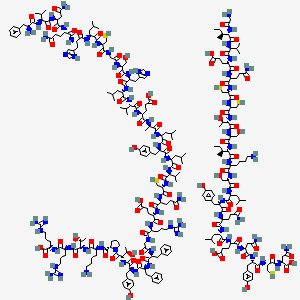

Insulin glargine is a long-acting form of insulin used for the treatment of hyperglycemia caused by Type 1 and Type 2 Diabetes. It is a modified form of insulin designed to mimic the basal levels of insulin in diabetic individuals . Insulin glargine is typically prescribed to manage diabetes mellitus by promoting glucose metabolism, enhancing protein synthesis, and inhibiting lipolysis and proteolysis .

Preparation Methods

Insulin glargine is produced using recombinant DNA technology. The production involves the use of Escherichia coli or Saccharomyces cerevisiae as host cells . The synthetic route includes the addition of two arginines to the C-terminus of the B-chain and the substitution of glycine for asparagine at position A21 . Industrial production methods involve fed-batch fermentation using recombinant E. coli BL-21(DE3) cells .

Chemical Reactions Analysis

Structural Coordination

-

Arginine binds insulin via GluB13 residues and HisB10 at the hexamer surface, forming hydrogen bonds and π-π stacking interactions .

-

In crystallographic studies, arginine occupies a cavity between the T-state N-terminus of insulin's B-chain and its B9-B19 helix, stabilized by:

Table 1: Key Binding Energies

| Interaction | Free Energy (ΔG) | Source |

|---|---|---|

| Arginine–GluB13 pairing | −17.8 ± 1.7 kJ/mol | |

| Insulin hexamerization (with Zn²⁺) | −109 kJ/mol |

Kinetic Suppression by Arginine

-

Dynamic Light Scattering (DLS) reveals arginine delays insulin aggregation by:

Table 2: Aggregation Kinetics at 85°C

| Condition | Lag Time (sec) | Effective Diameter Growth Rate (sec⁻¹) |

|---|---|---|

| Control (1 mM insulin) | 98 ± 27 | 2.96 × 10⁻² |

| 500 mM arginine | 550 ± 43 | 1.01 × 10⁻² |

Molecular Dynamics (MD) Insights

-

At low ionic strength , arginine preferentially interacts with GluB13, destabilizing dimeric insulin but insufficient to block hexamerization .

-

At high ionic strength , arginine stabilizes the T₃Rf₃ hexamer conformation through Zn²⁺ coordination .

Glucokinase (GCK) Activation

-

L-arginine (not D-arginine) binds GCK at residues E256, E442, E443 , increasing glucose-6-phosphate (G6P) production and potentiating insulin secretion .

-

GCK binding affinity: L-arginine > glucose , with stereospecific insulin secretion observed within 0.5–1.5 minutes .

Mechanistic Pathway :

-

L-arginine → Binds GCK → ↑ G6P → ↑ Glycolysis → ATP/ADP ratio ↑.

-

ATP-dependent K⁺ channel closure → Membrane depolarization → Ca²⁺ influx → Insulin exocytosis .

Phase-Specific Secretory Effects

Arginine induces biphasic insulin secretion:

-

First-phase secretion : Lower ED₅₀ (0.7 ± 0.1 mmol/L) due to rapid Ca²⁺-dependent exocytosis .

-

Second-phase secretion : Higher ED₅₀ (2.7 ± 0.4 mmol/L), modulated by sustained metabolic signaling .

-

Hyperglycemia (17 mmol/L glucose) potentiates arginine-induced secretion without altering ED₅₀ values .

Clinical Implications

-

Arginine’s dual role as an anti-aggregation agent and secretagogue supports its use in:

This synthesis integrates structural, kinetic, and functional data to elucidate insulin-arginine interactions, offering insights for therapeutic and biotechnological applications.

Scientific Research Applications

There appears to be a misunderstanding in the query, as the compound mentioned is "Insulin arginine," but the search results discuss "L-Arginine" and "Insulin glargine." L-Arginine is an amino acid, while Insulin glargine is a synthetic insulin analog. It is possible that the user intended to ask about either of these compounds.

L-Arginine Applications in Diabetes

L-Arginine (L-Arg) is a semi-essential amino acid that participates in the formation of nitric oxide and has been explored for its potential benefits in managing diabetes mellitus .

Effects of L-Arginine:

- Insulin and Glucagon Secretion: L-Arginine is a secretagogue, stimulating the secretion of insulin and glucagon, which are key hormones in glucose metabolism .

- Plasma Glucose Levels: Studies in rats indicate that L-Arginine can lower plasma glucose levels and improve overall glucose tolerance .

- Adiposity and Insulin Sensitivity: L-Arginine supplementation has demonstrated the ability to reduce adiposity and improve insulin sensitivity in both animal models of obesity and in patients with diabetes and obesity .

- Adipose Tissue Modulation: Clinical and preclinical investigations have found that L-Arginine supplementation can decrease white adipose tissue and modulate the ratio of brown to white adipose tissue .

- Immunomodulatory Effect: High doses of oral L-Arginine supplementation may have an immunomodulatory effect, potentially enhancing the clearance of advanced-stage non-enzymatic glycosylation products and thereby improving glucose tolerance in diabetic patients .

- Vascular Health: Oral supplementation with L-Arginine has been shown to improve vascular and microvascular health in elderly women, both with and without type 2 diabetes .

Insulin Glargine Applications in Diabetes

Insulin glargine is a long-acting insulin analog used to treat type 1 and type 2 diabetes in adults and children . It provides a more stable and prolonged insulin level compared to other insulins .

Efficacy in Type 1 Diabetes:

- Improved Glycemic Control: Clinical trials have indicated that insulin glargine can offer improved glycemic control for individuals with type 1 diabetes .

- Fasting Plasma Glucose (FPG) Levels: Insulin glargine has been shown to produce more stable fasting plasma glucose levels and reduce mean FPG levels compared to NPH insulin .

- Comparable HbA1c Levels: Studies demonstrated that insulin glargine provided at least equivalent glycemic control as NPH insulin in children and adolescents with type 1 diabetes .

Efficacy in Type 2 Diabetes:

- Improved Glycemic Control: Insulin glargine is effective for improving glycemic control in adults with type 2 diabetes .

- Reduced Hypoglycemia Risk: Some studies have shown that insulin glargine is associated with a reduced risk of nocturnal hypoglycemia compared to NPH insulin .

- Post-Meal Glucose Control: Insulin glargine has been associated with better post-meal glucose control than NPH insulin .

Case study:

A 28-year-old male with a 3-year history of diabetes was diagnosed with an A1c of 7.3% following a hospitalization . Despite treatment with metformin, his A1c remained elevated . This case highlights the need for continued monitoring and potential adjustments in treatment for diabetes management .

Mechanism of Action

Insulin glargine exerts its effects by binding to the insulin receptor, a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units . The binding of insulin glargine to the alpha subunit of the insulin receptor stimulates the tyrosine kinase activity intrinsic to the beta subunit, leading to the activation of downstream signaling pathways involved in glucose uptake, glycogen synthesis, and lipid metabolism .

Comparison with Similar Compounds

Insulin glargine is compared with other long-acting insulin analogs, such as:

Insulin detemir: Another long-acting insulin analog with a different mechanism of prolonging action.

Insulin degludec: A long-acting insulin analog with an ultra-long duration of action.

Insulin lispro: A rapid-acting insulin analog used for prandial insulin requirements.

Insulin glargine is unique due to its specific modifications, including the addition of arginines and substitution of glycine, which provide a prolonged duration of action and a flat, predictable action profile .

Properties

CAS No. |

68859-20-1 |

|---|---|

Molecular Formula |

C275H425N75O80S5 |

Molecular Weight |

6222 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C173H263N49O45S2.C102H162N26O35S3/c1-86(2)65-114(205-141(237)93(15)194-145(241)111(54-58-134(233)234)203-165(261)137(91(11)12)218-160(256)117(68-89(7)8)208-157(253)123(75-102-78-186-85-193-102)213-162(258)125(81-223)196-133(232)80-191-144(240)126(82-268)215-152(248)115(66-87(3)4)206-156(252)122(74-101-77-185-84-192-101)212-149(245)110(53-57-130(177)229)199-158(254)124(76-131(178)230)214-166(262)136(90(9)10)217-142(238)105(175)69-96-33-21-18-22-34-96)151(247)209-120(72-99-44-48-103(226)49-45-99)154(250)207-116(67-88(5)6)159(255)219-138(92(13)14)167(263)216-127(83-269)163(259)200-109(52-56-129(176)228)147(243)198-112(55-59-135(235)236)148(244)197-106(40-29-61-187-171(179)180)143(239)190-79-132(231)195-118(70-97-35-23-19-24-36-97)153(249)210-119(71-98-37-25-20-26-38-98)155(251)211-121(73-100-46-50-104(227)51-47-100)161(257)221-140(95(17)225)169(265)222-64-32-43-128(222)164(260)201-107(39-27-28-60-174)150(246)220-139(94(16)224)168(264)202-108(41-30-62-188-172(181)182)146(242)204-113(170(266)267)42-31-63-189-173(183)184;1-12-49(9)80(125-76(138)40-104)100(160)126-79(48(7)8)98(158)113-60(28-32-78(141)142)84(144)109-58(26-30-73(106)135)87(147)122-70(44-165)96(156)124-71(45-166)97(157)128-82(51(11)131)101(161)121-68(42-130)94(154)127-81(50(10)13-2)99(159)112-56(16-14-15-33-103)83(143)120-67(41-129)93(153)115-62(35-47(5)6)89(149)116-63(36-52-17-21-54(132)22-18-52)90(150)110-57(25-29-72(105)134)85(145)114-61(34-46(3)4)88(148)111-59(27-31-77(139)140)86(146)118-65(38-74(107)136)92(152)117-64(37-53-19-23-55(133)24-20-53)91(151)123-69(43-164)95(155)119-66(102(162)163)39-75(108)137/h18-26,33-38,44-51,77-78,84-95,105-128,136-140,223-227,268-269H,27-32,39-43,52-76,79-83,174-175H2,1-17H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,185,192)(H,186,193)(H,190,239)(H,191,240)(H,194,241)(H,195,231)(H,196,232)(H,197,244)(H,198,243)(H,199,254)(H,200,259)(H,201,260)(H,202,264)(H,203,261)(H,204,242)(H,205,237)(H,206,252)(H,207,250)(H,208,253)(H,209,247)(H,210,249)(H,211,251)(H,212,245)(H,213,258)(H,214,262)(H,215,248)(H,216,263)(H,217,238)(H,218,256)(H,219,255)(H,220,246)(H,221,257)(H,233,234)(H,235,236)(H,266,267)(H4,179,180,187)(H4,181,182,188)(H4,183,184,189);17-24,46-51,56-71,79-82,129-133,164-166H,12-16,25-45,103-104H2,1-11H3,(H2,105,134)(H2,106,135)(H2,107,136)(H2,108,137)(H,109,144)(H,110,150)(H,111,148)(H,112,159)(H,113,158)(H,114,145)(H,115,153)(H,116,149)(H,117,152)(H,118,146)(H,119,155)(H,120,143)(H,121,161)(H,122,147)(H,123,151)(H,124,156)(H,125,138)(H,126,160)(H,127,154)(H,128,157)(H,139,140)(H,141,142)(H,162,163)/t93-,94+,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-;49-,50-,51+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,79-,80-,81-,82-/m00/s1 |

InChI Key |

PASIOEWVWCITNX-VFQYAKRCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.